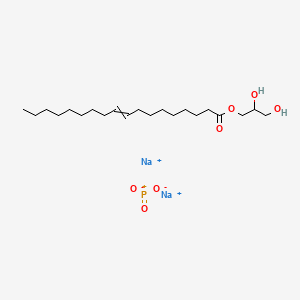
disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium is a complex organic compound with the molecular formula C21H40Na2O7P. It is known for its unique structure, which includes a glycerol backbone esterified with an unsaturated fatty acid and a phosphonium group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the introduction of a phosphonium group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The final step involves the addition of disodium phosphate to introduce the phosphonium group .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts and automated systems to control temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The phosphonium group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Phosphine derivatives.
Substitution: Alkylated glycerol derivatives.
Scientific Research Applications
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying membrane phospholipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes.
Mechanism of Action
The mechanism of action of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. The phosphonium group can interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl octadec-9-enoate: Lacks the phosphonium group but shares the glycerol and fatty acid moieties.
Glycerol monooleate: Similar structure but without the phosphonium group.
Phosphatidylcholine: Contains a phosphonium group but has a different fatty acid composition.
Uniqueness
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium is unique due to its combination of a glycerol backbone, an unsaturated fatty acid, and a phosphonium group. This unique structure imparts distinctive chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
208539-93-9 |
|---|---|
Molecular Formula |
C21H40Na2O7P+ |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium |
InChI |
InChI=1S/C21H40O4.2Na.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;;;1-4(2)3/h9-10,20,22-23H,2-8,11-19H2,1H3;;;(H,1,2,3)/q;2*+1;/p-1 |
InChI Key |
IWKSRYMZIVKGAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.[O-][P+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















